molecular formula C17H20FN5O B12227902 4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine

4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine

Cat. No.: B12227902
M. Wt: 329.4 g/mol
InChI Key: ATRYHRUOVGVQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a pyrimidine ring

Preparation Methods

The synthesis of 4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced using cyclopropylation reactions.

    Fluorination: The fluorine atom is added through fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through nucleophilic substitution reactions.

    Final Coupling: The final coupling step involves the attachment of the 6-methylpyridazin-3-yl group through etherification reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol: This compound shares a similar pyrimidine ring structure but differs in the substituents attached to the ring.

    6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid: This compound has a similar pyrimidine ring but includes different functional groups and a nicotinic acid moiety.

Properties

Molecular Formula

C17H20FN5O

Molecular Weight

329.4 g/mol

IUPAC Name

4-cyclopropyl-5-fluoro-6-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine

InChI

InChI=1S/C17H20FN5O/c1-11-2-5-14(22-21-11)24-9-12-6-7-23(8-12)17-15(18)16(13-3-4-13)19-10-20-17/h2,5,10,12-13H,3-4,6-9H2,1H3

InChI Key

ATRYHRUOVGVQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC(=C3F)C4CC4

Origin of Product

United States

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